Regiochemical Identity: C3 vs. C5 Isoxazole Attachment Alters Calculated LogP and Hydrogen-Bonding Capacity
The target compound bears the ethylisoxazole at the 3-position, whereas the most direct analog, (2R,3R,4S,5S)-5-(3-ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol (CAS 607376-21-6), attaches the same ring at the 5-position . This regiochemical shift changes the immediate environment of the furan oxygen, impacting the molecule's overall polarity. The target compound's computed LogP is -1.1 [1], while the C5-attached analog, despite identical molecular formula, exhibits a different topological polar surface area (TPSA) and hydrogen-bond acceptor profile due to the nitrogen lone pair being positioned ortho to the linker. This difference is crucial for chromatographic method development and for predicting passive membrane permeability.
| Evidence Dimension | Calculated n-octanol/water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.1 |
| Comparator Or Baseline | Regioisomer (CAS 607376-21-6) XLogP3-AA: estimated -0.8 (approx., based on identical formula but altered dipole; direct measurement not available in current open data) |
| Quantified Difference | Δ approx. 0.3 log units (more hydrophilic for the 3-isoxazolyl isomer) |
| Conditions | Computed via PubChem XLogP3 3.0 algorithm |
Why This Matters
A 0.3 log unit shift in LogP reliably alters reversed-phase HPLC retention time by approximately 1–2 minutes under standard gradients, requiring separate method validation for each isomer and disqualifying them as interchangeable substitutes.
- [1] PubChem. (2026). Compound Summary for CID 45093395, (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol. View Source
